molecular formula C15H20N4O3S B5029916 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide

4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No. B5029916
M. Wt: 336.4 g/mol
InChI Key: QLUCNGTWXOTJHF-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is currently being studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide involves the inhibition of HSP90. This protein is responsible for maintaining the stability and function of several other proteins that are essential for the survival and growth of cancer cells. By inhibiting HSP90, 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide disrupts the function of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide have been extensively studied in preclinical models. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide is its specificity for HSP90. This compound targets a specific protein that is overexpressed in cancer cells, making it a promising therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide. One area of research is the development of more potent analogs of this compound that have improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide involves several steps. The starting material for the synthesis is 4-amino-N-methylbenzamide, which is reacted with methylsulfonyl chloride to form the intermediate 4-amino-N-methyl-4-(methylsulfonyl)benzamide. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carbaldehyde and sodium triacetoxyborohydride to form the final product.

Scientific Research Applications

The primary application of 4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It works by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[2-(3-methylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-8-10-19(17-12)11-9-16-15(20)13-4-6-14(7-5-13)18(2)23(3,21)22/h4-8,10H,9,11H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUCNGTWXOTJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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